molecular formula C26H21ClN4O2S B2452942 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide CAS No. 1215618-36-2

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide

Cat. No.: B2452942
CAS No.: 1215618-36-2
M. Wt: 488.99
InChI Key: YCGDMTZWSLNANX-UHFFFAOYSA-N
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Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide is a useful research compound. Its molecular formula is C26H21ClN4O2S and its molecular weight is 488.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives structurally related to the specified compound, were designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity with some being 1.5–3.0-fold more potent compared to the positive control 5-FU. The antitumor efficacy was attributed to their ability to inhibit key cellular kinases involved in cancer cell proliferation, such as EGFR-TK and B-RAF kinase. Molecular docking studies further corroborated their potential mechanism of action, showing a similar binding mode to known inhibitors like erlotinib and PLX4032, suggesting their promising role in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Evaluation

Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential. These derivatives exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing comparable potency to the standard drug ciprofloxacin. The study indicates the promising role of quinazolinone derivatives as antimicrobial agents, potentially contributing to the development of new therapeutic options for infectious diseases (B. Kapoor et al., 2017).

Mechanism of Action

Target of Action

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are a family of lipid kinases that play crucial roles in cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor of PI3K and HDAC . It inhibits the enzymatic activities of both PI3K and HDAC, thereby disrupting their respective signaling pathways . This dual inhibition leads to multiple epigenetic modifications affecting signaling networks .

Biochemical Pathways

The compound affects the PI3K signaling pathway, which is often aberrantly activated in many disease states, including cancer . PI3Ks generate 3′-phosphoinositides that activate a variety of cellular targets, including the serine–threonine kinase AKT and other downstream effectors . In addition, the compound also impacts the HDAC pathway, leading to changes in gene expression and disturbance of cellular homeostasis .

Pharmacokinetics

The development of pi3k inhibitors from novel compound classes, like this one, is expected to lead to differential pharmacological and pharmacokinetic profiles .

Result of Action

The compound’s dual inhibitory action against PI3K and HDAC leads to potent antiproliferative activities against certain cancer cells . For instance, it has shown potent antiproliferative activities against K562 and Hut78 in cellular assays .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c1-16(24(32)29-21-14-8-6-12-19(21)27)34-26-30-20-13-7-5-11-18(20)23-28-22(25(33)31(23)26)15-17-9-3-2-4-10-17/h2-14,16,22H,15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGDMTZWSLNANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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